molecular formula C7H8N2O B14855854 3-Amino-5-methylisonicotinaldehyde

3-Amino-5-methylisonicotinaldehyde

Cat. No.: B14855854
M. Wt: 136.15 g/mol
InChI Key: CFPQQYJWIWDBQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Amino-5-methylisonicotinaldehyde is a high-purity chemical building block designed for advanced research and development. This compound features both an aromatic aldehyde and a primary amine group on a pyridine ring, making it a versatile precursor for constructing complex molecular architectures, particularly in heterocyclic chemistry . Its primary research value lies in its dual reactivity: the aldehyde group readily undergoes condensation reactions to form Schiff bases, a key step in creating novel compounds with potential biological activity . Concurrently, the amino group can participate in cyclization and other reactions to generate fused ring systems . This makes it a strategic intermediate in medicinal chemistry for the synthesis of potential pharmaceuticals, including investigations into anticonvulsant agents . Furthermore, derivatives of similar pyridinecarbaldehydes have been explored for the development of fluorescent probes for cellular imaging and in materials science . This product is intended for research purposes only and is not suitable for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate safety precautions in a laboratory setting.

Properties

Molecular Formula

C7H8N2O

Molecular Weight

136.15 g/mol

IUPAC Name

3-amino-5-methylpyridine-4-carbaldehyde

InChI

InChI=1S/C7H8N2O/c1-5-2-9-3-7(8)6(5)4-10/h2-4H,8H2,1H3

InChI Key

CFPQQYJWIWDBQR-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=CC(=C1C=O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-5-methylisonicotinaldehyde typically involves multiple steps. One common method starts with the formation of acetyl acetonitrile from ethyl acetate and acetonitrile in the presence of a metal alkali. This intermediate then reacts with p-toluenesulfonyl hydrazide to form a hydrazone, which undergoes a ring closure reaction with hydroxylamine under alkaline conditions to yield this compound .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-Amino-5-methylisonicotinaldehyde undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in reactions with this compound include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired product but often involve controlled temperatures and pH levels .

Major Products Formed

Major products formed from reactions involving this compound include various substituted isoxazoles, pyridines, and other heterocyclic compounds. These products are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .

Scientific Research Applications

3-Amino-5-methylisonicotinaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Amino-5-methylisonicotinaldehyde involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the compound can participate in redox reactions, affecting cellular processes. The specific pathways involved depend on the context of its use in research or applications .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional analogs of 3-Amino-5-methylisonicotinaldehyde include aldehydes and substituted pyridines with variations in substituent groups. Below is a comparative analysis based on substituent positions, reactivity, and applications:

Table 1: Key Structural and Functional Comparisons

Compound Name Substituents (Positions) Molecular Weight (g/mol) Key Reactivity/Applications CAS Number Commercial Availability
This compound -NH₂ (3), -CH₃ (5), -CHO (1) ~150.17* Ligand synthesis, heterocycle intermediates Not explicitly listed Likely limited
5-Acetylnicotinaldehyde -COCH₃ (5), -CHO (1) 163.16 Aldehyde-based coupling reactions 1108724-35-1 1 supplier
5-Methoxytryptamine -OCH₃ (5), -NH₂ (side chain) 204.27 Serotonergic activity, neurochemistry 21303-0050 Listed
7-Methyltryptamine -CH₃ (7), -NH₂ (side chain) 188.26 Neurotransmitter analog research Not listed Limited

*Molecular weight calculated based on formula C₇H₈N₂O.

Key Findings:

Functional Group Diversity: Aldehyde Reactivity: Unlike 5-Acetylnicotinaldehyde (acetylated at position 5), this compound’s amino group enhances its nucleophilicity, enabling reactions like reductive amination or metal coordination. Substituent Effects: The methyl group at position 5 in this compound may sterically hinder certain reactions compared to smaller substituents (e.g., methoxy in 5-Methoxytryptamine).

Applications: Pharmaceutical Intermediates: While 5-Methoxytryptamine is studied for neurochemical applications, this compound’s applications are more aligned with catalysis or ligand design due to its dual functional groups.

Stability and Handling: Aldehydes like this compound are prone to oxidation and polymerization. Stabilization methods (e.g., storage under inert gas, low temperatures) are critical, as noted for analogs like 5-Acetylnicotinaldehyde.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-Amino-5-methylisonicotinaldehyde, and how can reaction conditions be optimized to minimize impurities?

  • Methodological Answer : Multi-step synthesis involving formylation of 5-methylisonicotinic acid derivatives followed by amination is commonly employed. Key steps include protecting group strategies (e.g., Boc for amines) and catalytic hydrogenation for reduction. Impurities such as unreacted intermediates or by-products (e.g., NH4Cl residues, as noted in isothiazole syntheses ) can be mitigated via column chromatography or recrystallization. Monitor reaction progress using TLC and optimize pH/temperature to enhance yield (e.g., 60–80°C for formylation).

Q. Which analytical techniques are most effective for characterizing this compound?

  • Methodological Answer : Use a combination of:

  • NMR spectroscopy (¹H/¹³C) to confirm aldehyde proton (δ 9.5–10.5 ppm) and aromatic/amine groups.
  • FT-IR for carbonyl (C=O, ~1700 cm⁻¹) and amine (N-H, ~3300 cm⁻¹) identification.
  • HPLC-MS for purity assessment and detection of trace impurities (e.g., residual solvents or degradation products).
  • Elemental analysis to validate molecular composition .

Q. What safety protocols are critical when handling this compound in the laboratory?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (classified as Skin/Irritant Category 2 ).
  • Storage : Store in airtight containers under inert gas (N2/Ar) at 2–8°C to prevent oxidation.
  • Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose of as hazardous waste. Avoid aqueous rinses to prevent environmental contamination .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reactivity data for this compound in nucleophilic addition reactions?

  • Methodological Answer : Conduct controlled comparative studies under standardized conditions (e.g., solvent polarity, temperature, catalyst loading). Use kinetic analysis (e.g., UV-Vis monitoring) to track reaction rates and identify intermediates. Computational modeling (DFT) can predict electronic effects of the methyl and amino groups on aldehyde reactivity. Cross-validate results with independent labs to rule out batch-specific variations .

Q. What strategies are recommended for evaluating the biological activity of derivatives synthesized from this compound?

  • Methodological Answer :

  • Derivatization : Perform Suzuki-Miyaura cross-coupling to introduce bioactive moieties (e.g., heterocycles).
  • In vitro assays : Test antimicrobial/antioxidant activity via microdilution (MIC) or DPPH radical scavenging assays.
  • SAR Studies : Correlate substituent effects (e.g., electron-withdrawing groups on the pyridine ring) with bioactivity using regression analysis .

Q. How can environmental persistence and toxicity of this compound be assessed for regulatory compliance?

  • Methodological Answer :

  • Aquatic Toxicity : Follow OECD Test Guideline 201 (algae growth inhibition) and 202 (Daphnia acute toxicity) to determine EC50/LC50 values.
  • Degradation Studies : Use OECD 301B (ready biodegradability) to assess half-life in water/soil.
  • Bioaccumulation : Calculate logP values (e.g., via shake-flask method) to predict bioaccumulation potential. Data from structurally related compounds (e.g., aquatic toxicity of 3-aminofluoranthene ) can inform risk assessments.

Notes on Evidence Usage

  • Safety protocols and hazard classifications are derived from GHS-compliant SDS .
  • Synthetic and analytical methods integrate insights from isothiazole and pyrazole derivatives.
  • Environmental testing frameworks align with OECD guidelines referenced in aquatic toxicity studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.